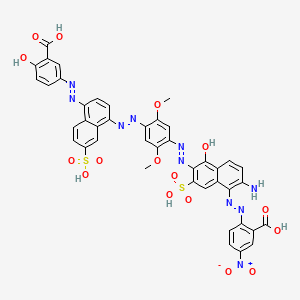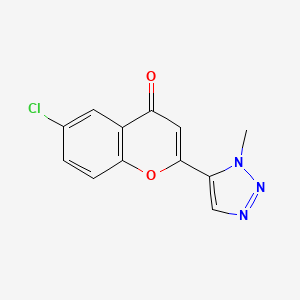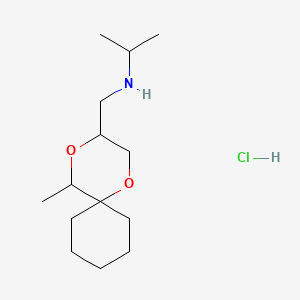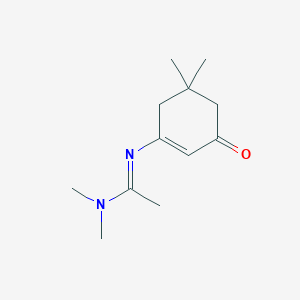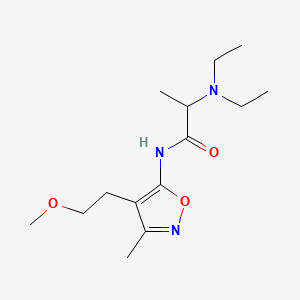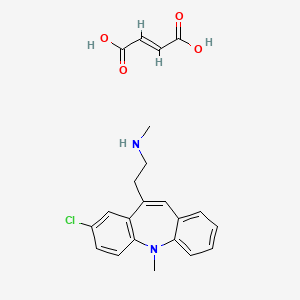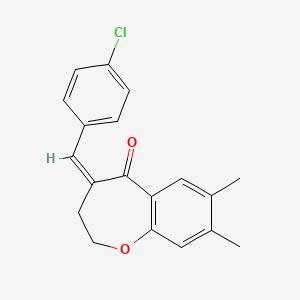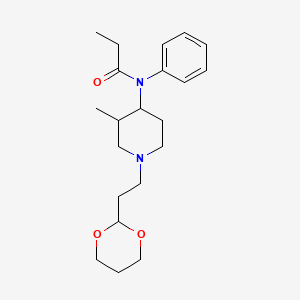
Dimethyldipentadecylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyldipentadecylammonium chloride is a quaternary ammonium compound with the molecular formula C32H68ClN . It is known for its surfactant properties and is commonly used in various industrial and scientific applications. This compound is characterized by its long alkyl chains, which contribute to its effectiveness as a surfactant and antimicrobial agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyldipentadecylammonium chloride can be synthesized through a quaternization reaction involving dimethylamine and pentadecyl chloride. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction can be represented as follows:
C15H31Cl+(CH3)2NH→C32H68ClN+HCl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the quaternization process. The final product is typically purified through distillation or crystallization to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Dimethyldipentadecylammonium chloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can react with nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols and amines.
Common Reagents and Conditions
Nucleophiles: Hydroxide ions, amines
Conditions: Aqueous or alcoholic solutions, moderate temperatures
Major Products
The major products formed from the reactions of this compound include alcohols and secondary amines, depending on the specific nucleophile involved in the reaction.
Scientific Research Applications
Dimethyldipentadecylammonium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed as an antimicrobial agent in various biological assays and experiments.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of disinfectants, detergents, and personal care products.
Mechanism of Action
The mechanism of action of dimethyldipentadecylammonium chloride involves its interaction with cell membranes. The long alkyl chains insert into the lipid bilayer, disrupting the membrane structure and leading to cell lysis. This disruption is primarily due to the compound’s surfactant properties, which reduce surface tension and destabilize the membrane.
Comparison with Similar Compounds
Similar Compounds
Didecyldimethylammonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and preservative.
Cetyltrimethylammonium chloride: Commonly used in the preparation of nanoparticles and as a surfactant.
Uniqueness
Dimethyldipentadecylammonium chloride is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and antimicrobial agent, making it suitable for a wide range of applications.
Properties
CAS No. |
29240-03-7 |
|---|---|
Molecular Formula |
C32H68ClN |
Molecular Weight |
502.3 g/mol |
IUPAC Name |
dimethyl-di(pentadecyl)azanium;chloride |
InChI |
InChI=1S/C32H68N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33(3,4)32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-32H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
HYOIETAPOYLTMD-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


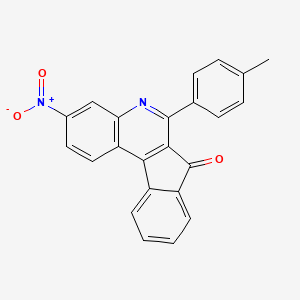

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-decan-4-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12742896.png)
